Monensin methyl ester
Overview
Description
Monensin methyl ester is a derivative of monensin, a polyether antibiotic produced by the bacterium Streptomyces cinnamonensis . Monensin is known for its ability to transport cations across cell membranes, and its methyl ester form retains many of these properties . This compound is widely used in scientific research, particularly in the field of ion-selective electrodes .
Mechanism of Action
Target of Action
Monensin methyl ester is a derivative of Monensin A, a polyether antibiotic isolated from Streptomyces cinnamonensis . The primary targets of this compound are monovalent cations such as Li+, Na+, K+, Rb+, Ag+, and Tl+ . These cations play crucial roles in maintaining the electrochemical gradients across cell membranes, which are essential for various cellular processes .
Mode of Action
this compound operates as an ionophore, effectively carrying protons and cations through the cell membrane . It harbors Na+ into a characteristic pseudoactivity, thereby effectively transporting it across a bio-membrane . This ionophoric ability explains its antibacterial properties .
Biochemical Pathways
this compound affects the biochemical pathways involving the transport of monovalent cations across lipid membranes . It forms complexes with these cations and transports them across lipid membranes of cells in an electroneutral exchange . This action plays an important role as an Na+/H+ antiporter .
Pharmacokinetics
More research is needed to outline the compound’s ADME properties and their impact on bioavailability .
Result of Action
The result of this compound’s action is the alteration of the electrochemical gradients across cell membranes. By transporting monovalent cations across lipid membranes, it disrupts normal cellular processes, which can lead to antibacterial effects .
Biochemical Analysis
Biochemical Properties
Monensin methyl ester plays a crucial role in biochemical reactions due to its ability to transport cations across biological membranes. It interacts with various ions, including sodium (Na+), potassium (K+), and rubidium (Rb+), forming stable complexes that facilitate their movement through lipid bilayers . This ionophoric activity is attributed to its acyclic polyether structure and terminal carboxylic acid moiety . This compound also interacts with proteins and enzymes involved in ion transport and membrane stability, enhancing its utility in biochemical assays .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by altering ion gradients across membranes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been shown to induce oxidative stress and inhibit androgen signaling, leading to apoptosis . Additionally, it affects the secretion of proteoglycans, collagen, and fibronectin, thereby influencing extracellular matrix composition and cell adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves its ionophoric properties, which enable it to transport cations across cell membranes in an electroneutral manner . This transport is facilitated by the formation of stable complexes with monovalent cations such as sodium and potassium . This compound can also inhibit or activate enzymes involved in ion transport, further modulating cellular ion homeostasis . Its ability to alter ion gradients can lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular ion transport and metabolism . Prolonged exposure can also lead to cellular adaptation or resistance, necessitating careful monitoring of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, it can enhance growth performance and reduce the incidence of bloat in cattle by modulating ruminal metabolism . At high doses, this compound can exhibit toxic effects, including mitochondrial damage and inhibition of endocytosis . The median lethal dose varies across species, with horses being particularly sensitive to ionophore toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes such as sodium-potassium ATPase, which is crucial for maintaining ion gradients across cell membranes . By modulating ion flux, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, it may affect the biosynthesis of other metabolites through its interactions with various cofactors and enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through its interactions with ion transporters and binding proteins . Its ability to form stable complexes with cations facilitates its movement across biological membranes, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its ionophoric activity and its effects on cellular ion homeostasis .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the Golgi apparatus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these organelles . In the Golgi apparatus, this compound can inhibit protein transport, while in mitochondria, it can induce oxidative stress and affect mitochondrial function . These subcellular effects are critical for its overall biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monensin methyl ester can be synthesized from monensin through esterification. The process typically involves the reaction of monensin with methanol in the presence of an acid catalyst . The reaction conditions include maintaining a controlled temperature and pH to ensure the esterification proceeds efficiently.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where monensin is reacted with methanol under controlled conditions. The product is then purified through various techniques such as crystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Monensin methyl ester undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions can replace certain functional groups in this compound with other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized monensin derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Monensin methyl ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Monensin methyl ester is similar to other ionophores such as valinomycin and gramicidin. it is unique in its ability to form stable complexes with a wide range of cations, including sodium, potassium, and silver . This broad selectivity makes it particularly useful in applications involving ion-selective electrodes .
List of Similar Compounds
Valinomycin: Another ionophore known for its potassium-selective properties.
Gramicidin: A peptide ionophore that forms channels in cell membranes.
Monensin decyl ester: A derivative of monensin with similar ionophoric properties.
Properties
IUPAC Name |
methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZSHIENRKVSE-RJTHVKINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182804 | |
Record name | Monensin methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28636-21-7 | |
Record name | Monensin methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monensin methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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